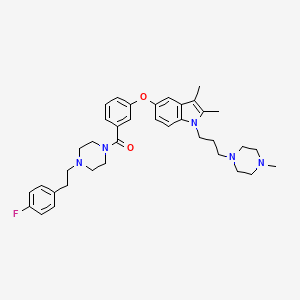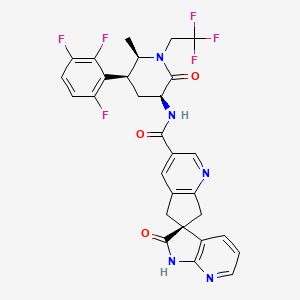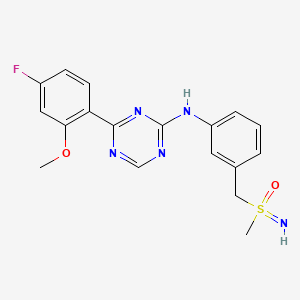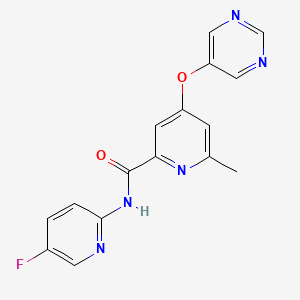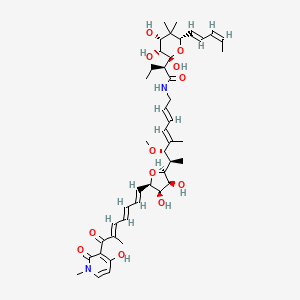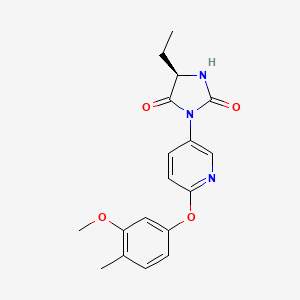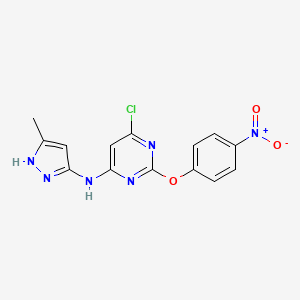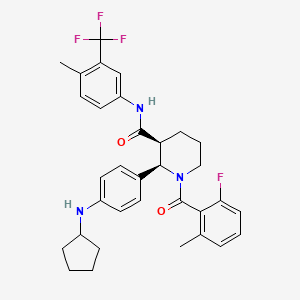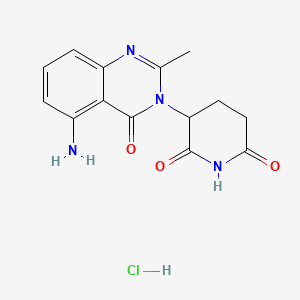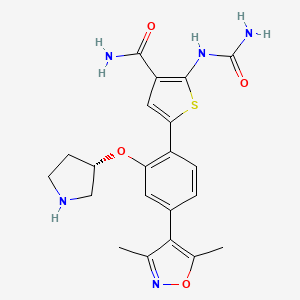
AZD3264
Overview
Description
AZD3264 is a small molecule inhibitor of selective IkB-kinase IKK2, currently in preclinical development for the potential treatment of asthma and chronic pulmonary obstructive disorder . This compound is designed to target and inhibit the activity of IkB-kinase IKK2, which plays a crucial role in the regulation of inflammatory and immune responses .
Mechanism of Action
Target of Action
The primary target of this compound is IkB-kinase IKK2 . IKK2 is a part of the IKK complex that plays a crucial role in the NF-κB signaling pathway . This pathway is involved in regulating immune responses, inflammation, and cell survival .
Mode of Action
As a selective inhibitor of IkB-kinase IKK2, the compound binds to the IKK2 enzyme, inhibiting its activity . This inhibition prevents the phosphorylation and degradation of IkB proteins, thereby blocking the activation of the NF-κB pathway .
Biochemical Pathways
The compound’s action primarily affects the NF-κB signaling pathway . By inhibiting IKK2, the compound prevents the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and immune responses . These genes include cytokines, chemokines, adhesion molecules, inflammatory enzymes, and growth and transcription factors .
Pharmacokinetics
The compound has shown linear pharmacokinetic characteristics following intravenous administration to dogs at doses ranging from 0.3 to 2.7 mg/kg . The intra-batch accuracy was within 95.11–105.06% and the precision was within 6.50–9.98%. The inter-batch accuracy was within 96.83–102.80% with a precision of 7.62–9.50% .
Result of Action
The inhibition of the NF-κB pathway by the compound can lead to a decrease in the production of pro-inflammatory mediators . This could potentially reduce inflammation and immune responses, making the compound a potential treatment for diseases such as asthma and chronic pulmonary obstructive disorder .
Biochemical Analysis
Biochemical Properties
AZD3264 plays a significant role in biochemical reactions by inhibiting the IkB-kinase IKK2 . The IKK2 enzyme is a part of the nuclear factor kappa B (NF-κB) signaling pathway, which regulates inflammatory and immune responses . By inhibiting IKK2, this compound can potentially control the expression of inflammatory mediators .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an IKK2 inhibitor . By inhibiting IKK2, this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the IKK2 enzyme . As an IKK2 inhibitor, this compound can bind to the enzyme and prevent it from activating the NF-κB signaling pathway . This can lead to changes in gene expression and cellular responses .
Dosage Effects in Animal Models
In animal models, specifically dogs, this compound has shown linear pharmacokinetic characteristics following intravenous administration at doses ranging from 0.3 to 2.7 mg/kg . The effects of different dosages of this compound on these models are still being studied.
Metabolic Pathways
As an IKK2 inhibitor, it is likely that this compound interacts with enzymes and cofactors in the NF-κB signaling pathway
Transport and Distribution
Given its role as an IKK2 inhibitor, it is likely that this compound interacts with various transporters or binding proteins .
Subcellular Localization
As an IKK2 inhibitor, it may be localized to areas of the cell where the IKK2 enzyme is present
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD3264 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing similar compounds involve the use of organic solvents, catalysts, and controlled reaction conditions to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This would include the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
AZD3264 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents, acids, bases, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
AZD3264 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of IkB-kinase IKK2 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating inflammatory and immune responses, making it a valuable compound for studying diseases related to inflammation.
Medicine: Potential therapeutic applications in treating asthma and chronic pulmonary obstructive disorder by inhibiting IkB-kinase IKK2.
Industry: Utilized in the development of new drugs targeting inflammatory pathways
Comparison with Similar Compounds
Similar Compounds
AZD3265: A compound with a similar mechanism of action but different chemical structure.
AZD3266: Another related compound targeting IkB-kinase IKK2 with potential therapeutic applications
Uniqueness
AZD3264 is unique due to its high selectivity for IkB-kinase IKK2 and its potential for treating specific inflammatory diseases. Its distinct chemical structure and optimized pharmacokinetic properties make it a promising candidate for further development .
Properties
IUPAC Name |
2-(carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(3S)-pyrrolidin-3-yl]oxyphenyl]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-10-18(11(2)30-26-10)12-3-4-14(16(7-12)29-13-5-6-24-9-13)17-8-15(19(22)27)20(31-17)25-21(23)28/h3-4,7-8,13,24H,5-6,9H2,1-2H3,(H2,22,27)(H3,23,25,28)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFIXEFNQPDISY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)C3=CC(=C(S3)NC(=O)N)C(=O)N)OC4CCNC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)C3=CC(=C(S3)NC(=O)N)C(=O)N)O[C@H]4CCNC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609281-86-8 | |
| Record name | AZD-3264 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609281868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-3264 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TT3S8GPB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 3-Thiophenecarboxamide, 2-((aminocarbonyl)amino)-5-(4-(3,5-dimethyl-4-isoxazolyl)-2-((3S)-3-pyrrolidinyloxy)phenyl)- (AZD3264) and what are its downstream effects?
A: 3-Thiophenecarboxamide, 2-((aminocarbonyl)amino)-5-(4-(3,5-dimethyl-4-isoxazolyl)-2-((3S)-3-pyrrolidinyloxy)phenyl)- (this compound) is a selective inhibitor of IkB-kinase IKK2 [, ]. While the provided research papers focus on the compound's analytical chemistry and synthesis, the broader scientific literature indicates that IKK2 plays a critical role in the NF-κB pathway, which is involved in inflammatory responses. By inhibiting IKK2, this compound is expected to dampen the inflammatory cascade.
Q2: Can you elaborate on the analytical method used for quantifying this compound in biological samples and its validation?
A: A highly sensitive and selective method using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) was employed to quantify this compound in dog plasma []. The method incorporated a solvent-induced phase transition extraction (SIPTE) technique for sample preparation, enhancing the extraction efficiency of this compound from plasma. This method was rigorously validated according to bioanalytical guidelines, confirming its accuracy (95.11-105.06% intra-batch, 96.83-102.80% inter-batch), precision, selectivity, sensitivity, linearity, and stability for pharmacokinetic studies in dogs [].
Q3: What are the key structural features of this compound that are important for its activity?
A: While the exact Structure-Activity Relationship (SAR) of this compound is not explicitly discussed in the provided research, the synthetic route described in one paper [] highlights the significance of specific functional groups and their positioning. For instance, the differential reactivity of halogen atoms was strategically utilized to achieve the desired regioisomeric purity, suggesting that the halogen substitution pattern on the aromatic ring might be crucial for binding to IKK2. Additionally, the presence of the thiophene ring and the pyrrolidine moiety likely contributes to the molecule's overall conformation and binding affinity. Further investigation into the SAR of this compound could involve synthesizing and evaluating analogs with modifications to these key structural elements.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



